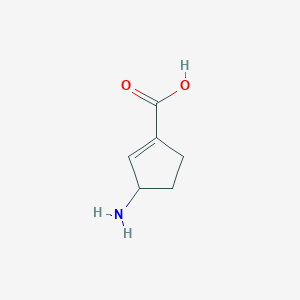
3-Aminocyclopent-1-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminocyclopent-1-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 3-Aminocyclopent-1-ene-1-carboxylic Acid
The synthesis of this compound has been documented to be efficient and cost-effective. A notable method involves the use of glycine equivalents, leading to high yields (up to 80%) on a multigram scale. This synthetic route emphasizes the compound's accessibility for research purposes and its utility as a precursor in various chemical reactions .
GABA Aminotransferase Inhibition
One of the most promising applications of ACCA is its role as an inhibitor of gamma-aminobutyric acid (GABA) aminotransferase. This inhibition is crucial for the treatment of neurological disorders, including epilepsy and addiction. The compound's structural properties allow it to effectively modulate GABA levels in the brain, thereby providing therapeutic benefits .
Potential in Cancer Therapy
Research indicates that ACCA and its derivatives may have applications in cancer therapy, particularly in targeting hepatocellular carcinoma. The modulation of GABA levels could influence tumor growth and survival rates, making ACCA a candidate for further investigation in oncological studies .
Agricultural Applications
Recent studies have highlighted the potential of ACCA in enhancing plant resistance to environmental stressors. For instance, it has been shown to modulate ethylene biosynthesis in maize, which can improve plant defense mechanisms against pathogens. This application underscores the compound's versatility beyond medicinal chemistry into agricultural biotechnology .
Case Study 1: GABA Modulation
A study demonstrated that (S)-3-amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylic acid effectively inhibits GABA aminotransferase, leading to increased GABA levels in neuronal cultures. This resulted in significant anticonvulsant activity in animal models, suggesting its potential as a therapeutic agent for epilepsy .
Case Study 2: Agricultural Enhancement
In another study focusing on maize plants, ACCA was found to enhance stress tolerance by modulating plant signaling pathways. The molecular dynamics simulations indicated strong binding affinity between ACCA and target proteins involved in stress response, highlighting its potential for developing stress-resistant crop varieties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Neurology | GABA aminotransferase inhibition | Effective in reducing seizure activity |
| Oncology | Treatment of hepatocellular carcinoma | Potential to inhibit tumor growth |
| Agriculture | Enhancing plant stress resistance | Improved defense mechanisms in maize plants |
化学反应分析
Nucleophilic Acyl Substitution at the Carboxylic Acid Group
The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions when activated. Key transformations include:
Acid Chloride Formation
Reaction with thionyl chloride (SOCl₂) proceeds via a two-step mechanism :
-
Activation : The carboxylic acid attacks electrophilic sulfur in SOCl₂, forming a protonated acyl chlorosulfite intermediate.
-
Substitution : Chloride displaces the chlorosulfite group, releasing SO₂ and yielding the acid chloride derivative.
This reaction is critical for synthesizing activated intermediates for peptide coupling or further functionalization.
Enzyme-Mediated Transformations
The compound acts as a mechanism-based inactivator (MBI) for pyridoxal 5′-phosphate (PLP)-dependent enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) :
Mechanism with GABA-AT
-
Schiff Base Formation : The amine reacts with PLP to form a Schiff base (14b ) .
-
Deprotonation : Abstraction of the γ-proton generates a conjugated enamine intermediate (15b ).
-
Fluoride Elimination : Elimination of fluoride yields a reactive Michael acceptor (17b ), which traps active-site nucleophiles (e.g., lysine residues) to inactivate the enzyme .
Mechanism with hOAT
-
Intermediate Hydrolysis : The ketimine intermediate (16b ) undergoes slow hydrolysis in hOAT, favoring aromatization over covalent adduct formation .
-
Adduct Formation : Water attacks the fluoromethylene group, forming a stable PLP-inhibitor adduct (34 ) .
Hydrogenation of the Cyclopentene Ring
The endocyclic double bond undergoes selective hydrogenation to yield saturated derivatives. Catalytic hydrogenation (H₂/Pd-C) produces cis - or trans -3-aminocyclopentanecarboxylic acid, depending on reaction conditions .
| Substrate | Catalyst | Product | Stereochemistry |
|---|---|---|---|
| 3-Aminocyclopent-1-ene-1-carboxylic acid | Pd-C/H₂ | 3-Aminocyclopentanecarboxylic acid | cis or trans |
Stereoselective Modifications
The stereochemistry of the cyclopentene ring influences reactivity:
-
cis-3-Amino Derivatives : Exhibit higher affinity for GABA-AT due to optimal positioning for Schiff base formation .
-
trans-3-Amino Derivatives : Preferentially inactivate hOAT via alternative deprotonation pathways .
Functionalization via Electrophilic Additions
The α,β-unsaturated system participates in electrophilic additions:
-
Halogenation : Reaction with bromine (Br₂) yields dibrominated cyclopentane derivatives.
-
Epoxidation : Treatment with m-CPBA forms an epoxide, enabling further ring-opening reactions.
Zwitterionic Behavior in Solution
In aqueous environments, the compound exists as a zwitterion with protonated amine (−NH₃⁺) and deprotonated carboxylic acid (−COO⁻) . This property enhances solubility and influences reactivity in biological systems.
属性
CAS 编号 |
74201-88-0 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h3,5H,1-2,7H2,(H,8,9) |
InChI 键 |
RQYHWGCBMDDOAS-UHFFFAOYSA-N |
SMILES |
C1CC(=CC1N)C(=O)O |
规范 SMILES |
C1CC(=CC1N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















